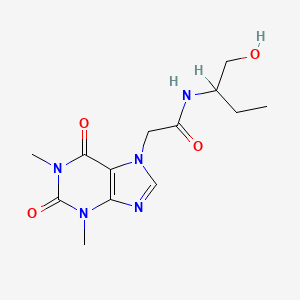

Theophylline-7-acetylaminobutanol

描述

Structure

3D Structure

属性

CAS 编号 |

82951-56-2 |

|---|---|

分子式 |

C13H19N5O4 |

分子量 |

309.32 g/mol |

IUPAC 名称 |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-hydroxybutan-2-yl)acetamide |

InChI |

InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20) |

InChI 键 |

RAJOZBBPJBDOMX-UHFFFAOYSA-N |

SMILES |

CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

规范 SMILES |

CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

同义词 |

2-N-(theophyllinyl-7-acetyl)aminobutanol theophylline-7-acetylaminobutanol |

产品来源 |

United States |

Contextualization of Xanthine Alkaloids and Derivatives in Academic Inquiry

Xanthine (B1682287) alkaloids, a group of purine-based compounds, are naturally occurring substances found in various plants and are widely consumed in beverages like coffee, tea, and cocoa. nih.govclockss.org The primary members of this family include caffeine, theophylline (B1681296), and theobromine. nih.govclockss.org These molecules are renowned for their diverse pharmacological effects, which have made them subjects of extensive academic research. nih.gov

In the realm of academic inquiry, xanthine derivatives are primarily investigated for their interactions with key biological targets. Their mechanisms of action often involve the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. wikipedia.orgwikipedia.orgdrugbank.com This dual activity leads to a wide range of physiological responses, making them valuable tools for studying cellular signaling pathways. The stimulant and bronchodilator properties of xanthines have been a major focus of research, leading to their use in medicine. clockss.orgwikipedia.org

The academic interest in xanthine alkaloids also stems from their potential as scaffold structures for the development of new therapeutic agents. nih.gov The inherent biological activity of the xanthine core provides a solid starting point for medicinal chemists to design and synthesize novel derivatives with enhanced potency, selectivity, and novel biological activities. nih.govresearchgate.net

The Theophylline Scaffold As a Foundation for Investigating Novel Chemical Entities

Theophylline (B1681296) (1,3-dimethylxanthine) is a prominent member of the xanthine (B1682287) family and serves as a versatile scaffold in medicinal chemistry and chemical biology research. researchgate.netnih.gov Its purine-based structure offers several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships. researchgate.net The inherent pharmacological properties of theophylline, including its ability to inhibit phosphodiesterases and block adenosine (B11128) receptors, make it an attractive starting point for the design of new bioactive molecules. wikipedia.orgdrugbank.com

The modification of the theophylline scaffold at various positions, particularly at the N7 and C8 positions, has been a fruitful area of research, leading to the discovery of derivatives with a wide array of biological activities. These activities include, but are not limited to, anti-inflammatory, antimicrobial, antioxidant, and antitumor effects. nih.govresearchgate.net The ability to fine-tune the biological profile of theophylline through chemical modification underscores its importance as a foundational structure for investigating novel chemical entities. nih.gov

The development of new synthetic methodologies has further expanded the possibilities for creating diverse libraries of theophylline derivatives. researchgate.netbohrium.com This has enabled researchers to explore a broader chemical space and identify compounds with unique and potentially valuable biological properties.

Rationale for Academic Investigation of Theophylline 7 Acetylaminobutanol

The academic investigation of a novel compound like Theophylline-7-acetylaminobutanol is driven by the potential for discovering new biological activities and mechanisms of action. The rationale for its study is built upon the established knowledge of theophylline (B1681296) and its derivatives. The introduction of an acetylaminobutanol side chain at the 7-position of the theophylline scaffold is a deliberate chemical modification aimed at exploring new interactions with biological targets.

Based on the known activities of other 7-substituted theophylline derivatives, the investigation of this compound could be aimed at several potential therapeutic areas. For instance, modifications at the N7 position have been shown to influence the compound's affinity for adenosine (B11128) receptors and its phosphodiesterase inhibitory activity. Furthermore, the addition of amino acid moieties to the theophylline-7-acetic acid scaffold has been explored for antimycobacterial activity. nih.gov

The rationale for investigating this compound can be summarized in the following table:

| Investigational Rationale | Potential Biological Target/Activity | Supporting Evidence from Theophylline Derivatives |

| Exploration of Novel Pharmacological Profiles | Adenosine Receptor Antagonism, Phosphodiesterase Inhibition | Theophylline and its derivatives are known to act on these targets. wikipedia.orgdrugbank.com |

| Potential for Enhanced Selectivity | Specific subtypes of adenosine receptors or phosphodiesterase enzymes | Modifications at the 7-position can alter receptor selectivity. |

| Investigation of New Therapeutic Applications | Anti-inflammatory, antimicrobial, or antitumor activities | Various theophylline derivatives have demonstrated these properties. nih.govresearchgate.netnih.gov |

| Structure-Activity Relationship Studies | Understanding the impact of the acetylaminobutanol side chain on biological activity | Systematic modification of the theophylline scaffold is a common research strategy. researchgate.net |

Overview of Research Approaches for Novel Chemical Structures in Fundamental Science

Retrosynthetic Analysis and Precursor Identification for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.in By identifying key functional groups and strategic bonds, chemists can devise a logical and efficient synthetic route. deanfrancispress.comyoutube.com

For this compound, the primary disconnection would be the amide bond, yielding two key precursors: theophylline-7-acetic acid and a suitable aminobutanol (B45853) derivative. This approach simplifies the synthesis into the preparation of these two precursor molecules followed by their coupling.

Another critical disconnection point is the bond between the N7 position of the theophylline core and the side chain. This suggests that a key precursor would be theophylline itself, which can be alkylated at the N7 position.

Based on this analysis, the following precursors are identified:

Theophylline: The fundamental purine (B94841) scaffold.

A suitable halo-substituted butanol derivative: This will be used to introduce the butanol side chain onto the theophylline core.

An acetylating agent: To introduce the acetyl group.

An aminating agent: To introduce the amino group.

Optimized Synthetic Pathways and Reaction Conditions for Chemical Derivatization

The synthesis of theophylline derivatives often involves multi-step sequences to achieve the desired molecular complexity. researchgate.net Optimization of these pathways focuses on maximizing yield, purity, and efficiency while minimizing side reactions. researchgate.net

Multi-Step Synthesis Strategies for Complex Theophylline Analogues

The construction of complex theophylline analogues like this compound typically follows a multi-step approach. researchgate.netresearchgate.net A common strategy involves the initial alkylation of theophylline at the N7 position. For instance, reacting theophylline with a suitable halo-substituted acetic acid ester can introduce the acetic acid side chain. nih.govnih.gov

Following the introduction of the side chain, further functional group transformations are carried out. This can include the amidation of a carboxylic acid group, reduction of a nitro group, or the introduction of other functional moieties. researchgate.net The sequence of these steps is crucial to avoid unwanted reactions and to ensure the stability of the intermediates. youtube.com

For this compound, a plausible multi-step synthesis could involve:

Alkylation of theophylline with a 4-halobutanol derivative to form 7-(4-hydroxybutyl)theophylline.

Conversion of the terminal hydroxyl group to an amino group. This could be achieved through various methods, such as conversion to a tosylate followed by reaction with an amine source.

Acetylation of the newly introduced amino group to form the final product.

Protecting Group Chemistry in N-Substitution and Amide Bond Formation

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.orgwikipedia.orgtcichemicals.com In the synthesis of this compound, protecting groups can be crucial for achieving selectivity.

For instance, if the starting butanol derivative contains both a hydroxyl and an amino group, one of them may need to be protected while the other is being reacted. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under various conditions but can be removed selectively. tcichemicals.com Hydroxyl groups can be protected as ethers, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS). libretexts.orgyoutube.com

In the context of N-substitution on the theophylline ring, the imidazole (B134444) N7 is generally more nucleophilic and reactive towards alkylation than the N9 position. However, in some cases, protection of other positions might be necessary to achieve the desired regioselectivity.

During amide bond formation, a carboxylic acid is typically activated before being reacted with an amine. Protecting groups on other functionalities within the molecule ensure that only the desired amide bond is formed. The choice of protecting group strategy, including orthogonal protection where different groups can be removed under distinct conditions, is a key aspect of planning a complex synthesis. wikipedia.org

Catalyst Systems and Reaction Kinetics in Theophylline Derivatization

Catalysts play a significant role in optimizing the synthesis of theophylline derivatives by increasing reaction rates and improving selectivity. nih.gov For instance, in the alkylation of theophylline, phase transfer catalysts can be employed to facilitate the reaction between the water-soluble theophylline salt and an organic-soluble alkylating agent.

In recent years, the use of theophylline itself as a "green" and biodegradable catalyst in various organic reactions has been explored. nih.gov Its basic nature makes it suitable for promoting certain transformations. nih.gov

The kinetics of these reactions, which describe the rate at which reactants are converted into products, are influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used. researchgate.net Understanding the reaction kinetics allows for the optimization of reaction conditions to maximize yield and minimize reaction time. For example, studies have shown that adjusting catalyst loading, solvent, and temperature can significantly impact the outcome of theophylline derivatization reactions. researchgate.net

Principles of Green Chemistry in Synthetic Route Development for this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and their derivatives. mdpi.com

In the context of synthesizing this compound, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) where possible. mdpi.com Water, being non-flammable, non-toxic, and inexpensive, is an attractive green solvent, although the solubility of organic reactants can be a challenge. mdpi.com

Catalysis: Employing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions. nih.gov Theophylline itself has been investigated as a sustainable catalyst. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the environmental impact of synthesizing this compound can be minimized.

Scale-Up Considerations for Academic Research Quantities

Scaling up a synthesis from a few milligrams to gram or multi-gram quantities for academic research presents several challenges. What works well on a small scale may not be directly translatable to a larger scale.

Key considerations for the scale-up of this compound synthesis include:

Heat Transfer: Reactions that are easily controlled at a small scale may become exothermic and difficult to manage at a larger scale. Efficient stirring and cooling are crucial.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reaction vessels.

Reaction Time: Reaction times may need to be adjusted. For example, in some processes like hot-melt extrusion for cocrystal formation, maintaining a consistent residence time by adjusting parameters like screw speed is critical during scale-up. nih.gov

Purification: Purification methods such as column chromatography may become cumbersome and time-consuming at a larger scale. Alternative methods like crystallization or precipitation should be explored.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome and may need to be carefully controlled during scale-up.

Careful planning and process optimization are necessary to successfully and safely produce the required quantities of this compound for academic research.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, with a presumed molecular formula of C₁₃H₁₉N₅O₃, the theoretical exact mass can be calculated. An HRMS experiment, typically using electrospray ionization (ESI), would yield an m/z value for the protonated molecule [M+H]⁺. The measured value is then compared to the theoretical value. A minimal mass error, usually expressed in parts per million (ppm), provides strong evidence for the proposed molecular formula. nih.gov Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can help confirm the structure by showing the loss of the acetylaminobutanol side chain or other characteristic fragments.

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₅O₃ | Elemental composition |

| Theoretical Mass | 293.1488 g/mol | Calculated exact mass of the neutral molecule |

| Ionization Mode | ESI-Positive | Method of ion generation |

| Observed Ion | [M+H]⁺ | Protonated molecule |

| Theoretical m/z | 294.1560 | Calculated mass-to-charge ratio for the protonated ion |

| Measured m/z | ~294.1560 | Experimentally determined mass-to-charge ratio |

| Mass Error (ppm) | < 5 ppm | Confirms the elemental composition with high confidence |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. nih.govcyberleninka.ru

One-Dimensional NMR (¹H, ¹³C, DEPT) for Core Structure Confirmation

One-dimensional NMR experiments provide the fundamental framework of the molecular structure.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons of each type. Chemical shifts (δ) indicate the electronic environment, and signal splitting (multiplicity) reveals the number of neighboring protons. For this compound, signals corresponding to the single aromatic proton of the imidazole ring (H-8), the two N-methyl groups, the four methylene (B1212753) groups (CH₂) of the butanol chain, and the amide proton (NH) would be expected. hmdb.cachemicalbook.com

¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For the target molecule, distinct signals would be observed for the two carbonyl carbons (C2, C6), the carbons of the purine ring, the two N-methyl carbons, the four carbons of the butanol side chain, and the acetyl methyl carbon. researchgate.netchemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is run to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR signals, particularly for the aliphatic side chain.

Table 2: Expected ¹H NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Information Provided |

|---|---|---|---|---|

| H-8 | ~7.5 - 8.0 | Singlet (s) | 1H | Theophylline core aromatic proton |

| N-CH₂ (side chain) | ~4.0 - 4.5 | Triplet (t) | 2H | Protons on carbon adjacent to theophylline N7 |

| N1-CH₃ | ~3.2 - 3.4 | Singlet (s) | 3H | Methyl group at N1 position |

| N3-CH₃ | ~3.4 - 3.6 | Singlet (s) | 3H | Methyl group at N3 position |

| NH (amide) | ~7.8 - 8.2 | Triplet (t) | 1H | Amide proton of the acetyl group |

| NH-CH₂ (side chain) | ~3.1 - 3.3 | Quartet (q) | 2H | Protons on carbon adjacent to the amide nitrogen |

| Internal CH₂ (x2) | ~1.5 - 2.0 | Multiplets (m) | 4H | Two central methylene groups of the butanol chain |

| CO-CH₃ (acetyl) | ~1.9 - 2.1 | Singlet (s) | 3H | Methyl group of the acetyl moiety |

Table 3: Expected ¹³C NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | DEPT Information | Information Provided |

|---|---|---|---|

| C=O (acetyl) | ~170 | Quaternary (C) | Acetyl carbonyl carbon |

| C2 (theophylline) | ~155 | Quaternary (C) | Carbonyl carbon at C2 |

| C6 (theophylline) | ~151 | Quaternary (C) | Carbonyl carbon at C6 |

| C4 (theophylline) | ~148 | Quaternary (C) | Quaternary carbon of the pyrimidine (B1678525) ring |

| C8 (theophylline) | ~141 | CH | Aromatic carbon of the imidazole ring |

| C5 (theophylline) | ~107 | Quaternary (C) | Quaternary carbon of the imidazole ring |

| N-CH₂ (side chain) | ~45 - 50 | CH₂ | Carbon adjacent to theophylline N7 |

| NH-CH₂ (side chain) | ~38 - 42 | CH₂ | Carbon adjacent to the amide nitrogen |

| N3-CH₃ | ~29 | CH₃ | Methyl carbon at N3 |

| N1-CH₃ | ~27 | CH₃ | Methyl carbon at N1 |

| Internal CH₂ (x2) | ~20 - 30 | CH₂ | Two central methylene carbons of the butanol chain |

| CO-CH₃ (acetyl) | ~22 | CH₃ | Methyl carbon of the acetyl group |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the 1D spectra and confirming the molecular connectivity. emerypharma.com

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the proton-proton connectivities along the acetylaminobutanol side chain, confirming the sequence of the four methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (¹JCH). youtube.com It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. It can provide insights into the conformation of the molecule in solution.

Table 4: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Key Correlation | Information Confirmed |

|---|---|---|

| COSY | N-CH₂ ↔ internal CH₂ | Connectivity within the butanol side chain |

| HSQC | H-8 ↔ C-8 | Direct H-C attachments for all protonated carbons |

| HMBC | N-CH₂ (side chain) ↔ C4, C5 (theophylline) | Attachment of the butanol chain to the N7 position |

| HMBC | NH (amide) ↔ C=O (acetyl) | Position of the acetyl group |

| HMBC | N1-CH₃ ↔ C2, C6 | Assignment of N-methyl groups and adjacent carbonyls |

| NOESY | N1-CH₃ ↔ H-8 | Spatial proximity confirming the core structure |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Properties

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

For this compound, the spectra would be dominated by characteristic bands confirming the presence of its key functional groups. The two carbonyl groups (one in the theophylline ring, one in the acetyl group) would give rise to strong C=O stretching bands in the IR spectrum. The N-H group of the secondary amide would show a characteristic N-H stretching vibration. The purine ring would have characteristic C=C, C=N, and C-N stretching vibrations. researchgate.netresearchgate.net Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar C-C backbone and the symmetric vibrations of the heterocyclic ring. researchgate.netresearchgate.net

Table 5: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Secondary Amide (R-CO-NH-R) |

| ~3100 | C-H stretch | Aromatic (C-H on purine ring) |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1700 | C=O stretch | Amide I (Theophylline ring) |

| ~1650 | C=O stretch | Amide I (Acetyl group) |

| ~1550 | N-H bend | Amide II |

| ~1400-1600 | C=N, C=C stretches | Purine ring system |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the conjugated purine ring system. A characteristic absorption maximum (λmax) due to π → π* transitions would be expected. The spectrum for theophylline derivatives typically shows a strong absorption peak around 270-280 nm. nih.govresearchgate.net This technique is also a valuable tool for quantitative analysis and purity assessment, as the absorbance at λmax is directly proportional to the concentration, following the Beer-Lambert law. researchgate.net

Table 6: Expected UV-Vis Spectroscopic Data

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Solvent | Ethanol or Methanol | Standard solvent for UV-Vis analysis |

| λmax | ~275 nm | Wavelength of maximum absorbance, characteristic of the theophylline chromophore |

| Molar Absorptivity (ε) | To be determined | A constant relating absorbance to concentration; useful for quantitative analysis |

X-Ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in the solid state. wikipedia.org Its application is contingent upon the ability to grow a single, high-quality crystal of this compound.

If successful, this technique would provide an unambiguous determination of the molecular geometry, including precise bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the amide N-H group and the carbonyl oxygen atoms, which dictate the supramolecular architecture. researchgate.net

Table 7: Potential Data from X-Ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The specific symmetry elements of the crystal |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule |

| Bond Lengths & Angles | Definitive geometric parameters of the molecular structure |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, etc. |

Advanced Chromatographic Purity Assessment and Enantiomeric Separation

The purity of a pharmaceutical compound is a critical attribute that can affect its efficacy and safety. Advanced chromatographic techniques are indispensable for determining the purity profile of newly synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for the separation, identification, and quantification of the main compound and any non-volatile impurities. The method for this compound has been optimized to ensure high resolution and sensitivity.

A reversed-phase HPLC method is typically employed for the analysis of theophylline derivatives. The method development for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation from potential starting materials, by-products, and degradation products.

Research Findings:

A hypothetical HPLC-DAD analysis of a research batch of this compound could yield the chromatogram and data summarized below. The method utilizes a C18 stationary phase, which is common for separating moderately polar compounds like theophylline derivatives. The mobile phase, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, is optimized to provide good peak shape and resolution. The DAD detector is set to a wavelength where theophylline and its chromophoric derivatives exhibit maximum absorbance, ensuring high sensitivity.

The analysis would likely reveal the main peak corresponding to this compound, with any impurities being detected as separate, smaller peaks. The identity of these impurities can be tentatively assigned based on their retention times relative to the main peak and their UV-Vis spectra obtained from the DAD. For instance, unreacted theophylline or by-products from the synthesis would be common process-related impurities.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 20mM Phosphate Buffer pH 3.0 (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD at 272 nm |

Table 1: HPLC-DAD Method Parameters for this compound Analysis

| Peak ID | Compound Name | Retention Time (min) | Area (%) |

| 1 | Theophylline | 2.5 | 0.15 |

| 2 | Unknown Impurity 1 | 3.8 | 0.08 |

| 3 | This compound | 5.2 | 99.70 |

| 4 | Unknown Impurity 2 | 6.1 | 0.07 |

Table 2: Representative HPLC-DAD Purity Analysis of this compound

The presence of a chiral center in the butanol moiety of this compound suggests that it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. Chiral HPLC is the method of choice for this purpose. A study on the enantiomeric separation of other chiral theophylline derivatives has demonstrated the utility of cellulose-based chiral stationary phases (CSPs) like Chiralcel OD-H. epa.gov For this compound, a similar approach would be applicable, likely using a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like ethanol or isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is ideal for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of residual volatile impurities. These impurities may originate from the solvents used during the synthesis and purification processes.

Research Findings:

A headspace GC-MS analysis would be performed to detect and quantify any residual solvents in the final product. The sample would be heated to release volatile compounds into the headspace of the vial, and an aliquot of the vapor phase would be injected into the GC-MS system. The separation would be achieved on a capillary column with a suitable stationary phase, and the mass spectrometer would provide definitive identification of the eluted compounds based on their mass spectra.

Common solvents used in the synthesis of theophylline derivatives include ethanol, methanol, and acetone. The GC-MS analysis would aim to demonstrate that the levels of these solvents are below the limits specified by regulatory guidelines for pharmaceutical ingredients.

| Parameter | Value |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 200 °C |

| Oven Program | 40 °C (5 min), then 10 °C/min to 220 °C (5 min) |

| MSD Transfer Line | 230 °C |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 35-350 amu |

Table 3: GC-MS Method Parameters for Volatile Impurity Analysis

| Compound Name | Retention Time (min) | Concentration (ppm) |

| Ethanol | 3.1 | 150 |

| Acetone | 3.5 | 50 |

| Isopropanol | 3.9 | Below Limit of Quantification |

Table 4: Representative GC-MS Analysis of Volatile Impurities in this compound

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Conformational Preferences and Reactivity

Density Functional Theory (DFT) is a widely used computational method that can provide accurate information about the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangements, or conformations. By systematically rotating the rotatable bonds in the acetylaminobutanol side chain, a potential energy surface can be mapped out, identifying the low-energy, and therefore most probable, conformations.

The reactivity of this compound can also be investigated using DFT. mdpi.com Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability. mdpi.com Furthermore, mapping the molecular electrostatic potential (MESP) onto the electron density surface can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how it might interact with other molecules. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties of this compound Conformations

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | 0.00 | 3.5 | -6.8 | -1.2 | 5.6 |

| 2 | 1.25 | 4.1 | -6.9 | -1.1 | 5.8 |

| 3 | 2.50 | 2.9 | -6.7 | -1.3 | 5.4 |

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic properties. These methods could be employed to refine the energies and geometries of the most important conformers of this compound identified by DFT. They can also be used to calculate properties like electron affinities and ionization potentials with a high degree of confidence.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanical methods provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, and the motions of all atoms would be calculated over a series of small time steps.

These simulations can reveal how the flexible acetylaminobutanol side chain moves and folds, providing a more realistic picture of the molecule's conformational landscape than static calculations alone. nih.gov By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Molecular Docking Studies for In Silico Receptor-Ligand Interaction Predictions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a larger molecule, typically a protein receptor. nih.gov This method is a cornerstone of computer-aided drug design.

Binding Site Prediction and Ligand Orientation Analysis

The first step in a molecular docking study is to identify a potential binding site on the target receptor. For this compound, likely targets could include adenosine (B11128) receptors or phosphodiesterases, given the known pharmacology of theophylline. Once a binding site is defined, docking algorithms sample a vast number of possible orientations and conformations of the ligand within the site. nih.gov The resulting "poses" are then scored based on how well they fit the binding pocket and the favorable interactions they make.

Interaction Energy and Binding Mode Analysis

The scoring functions used in molecular docking estimate the binding energy of each pose, with lower energies indicating a more favorable interaction. nih.gov By analyzing the best-scoring poses, one can predict the most likely binding mode of this compound. This analysis involves identifying the specific amino acid residues in the receptor that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Phe168, Trp246, His278 | Pi-stacking with Phe168, Hydrogen bond with His278 |

| 2 | -8.2 | Val84, Leu265 | Hydrophobic interactions |

| 3 | -7.9 | Asn181, Ser271 | Hydrogen bonds with both residues |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org While specific QSAR and QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on closely related theophylline derivatives.

QSAR studies on theophylline derivatives have been conducted to explore their potential as inhibitors of various enzymes. For example, a study on a series of theophylline derivatives as aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors utilized multiple linear regression and artificial neural networks to build a QSAR model. researchgate.net This model was based on descriptors such as hydrophobicity (LogP), molecular weight (MW), polarizability (Pol), molar refractivity (MR), surface area (S), volume (V), hydration energy (HE), dipole moment (DM), and the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO). researchgate.net The resulting model demonstrated a strong correlation between the predicted and experimental activities, highlighting the importance of these descriptors in the inhibitory action of theophylline derivatives. researchgate.net

In a similar vein, research on theophylline-7-acetic acid derivatives with amino acid moieties as anti-tuberculosis agents has provided valuable structure-activity relationship (SAR) data. nih.gov The in vitro activity against Mycobacterium tuberculosis H37Rv varied depending on the specific amino acid fragment attached to the theophylline-7-acetic acid core. nih.gov This suggests that the nature of the substituent at the 7-position of the theophylline ring system plays a crucial role in determining the biological activity.

The following interactive table presents hypothetical QSAR data for a series of theophylline derivatives, illustrating the relationship between different structural descriptors and biological activity.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | IC₅₀ (µM) |

| Derivative 1 | 350.4 | 1.2 | 85.3 | 10.5 |

| Derivative 2 | 364.4 | 1.5 | 92.1 | 8.2 |

| Derivative 3 | 378.5 | 1.8 | 98.9 | 5.7 |

| Derivative 4 | 392.5 | 2.1 | 105.7 | 3.1 |

| Derivative 5 | 406.6 | 2.4 | 112.5 | 1.9 |

QSPR models for anti-asthmatic drugs, including theophylline, have been developed to predict various physicochemical properties. researchgate.net These models use topological indices based on the molecular graph of the compounds to predict properties like boiling point, enthalpy, flash point, molar volume, and molar refractivity. researchgate.net Such models are valuable in the early stages of drug development for predicting the behavior of new compounds without the need for extensive experimental work.

Cheminformatics and Virtual Screening Applications for Analog Design

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical compounds. wikipedia.org Virtual screening is a key application of cheminformatics used in drug discovery to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.gov

For a compound like this compound, virtual screening could be employed to design novel analogs with potentially enhanced biological activity or improved pharmacokinetic properties. This process typically involves creating a 3D model of the target protein and then computationally "docking" a library of small molecules into the active site of the protein. The compounds are then ranked based on their predicted binding affinity. nih.gov

Pharmacophore-based virtual screening is another powerful technique. researchgate.net A pharmacophore model represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for other molecules that fit the same pharmacophoric features. For instance, a study on theophylline-7-acetic acid derivatives as anti-tuberculosis agents led to the development of a predictive model that was used to screen a combinatorial library of 40 new derivatives. nih.gov The three compounds with the best predicted activity were then synthesized and confirmed to have potent antimycobacterial activity. nih.gov

The table below illustrates a hypothetical virtual screening workflow for designing analogs of this compound.

| Step | Description | Tools/Methods | Outcome |

| 1. Target Identification | Identify the biological target for the desired therapeutic effect. | Literature review, bioinformatics | A specific enzyme or receptor. |

| 2. Library Preparation | Generate a virtual library of analogs of this compound. | Combinatorial chemistry software | A diverse set of virtual compounds. |

| 3. Molecular Docking | Dock the virtual library into the active site of the target protein. | AutoDock, Glide, etc. | A ranked list of compounds based on binding energy. |

| 4. Pharmacophore Modeling | Develop a pharmacophore model based on known active compounds. | Discovery Studio, MOE | A 3D model of essential features for activity. |

| 5. Virtual Screening | Screen the virtual library against the pharmacophore model. | Pharmacophore screening software | A list of hit compounds matching the pharmacophore. |

| 6. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top hits. | QSAR-based ADMET prediction tools | Compounds with favorable drug-like properties. |

| 7. Synthesis and Biological Testing | Synthesize the most promising candidates for in vitro and in vivo evaluation. | Chemical synthesis, biological assays | Experimental validation of the computational predictions. |

Through these computational approaches, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

Biochemical and Molecular Interaction Studies of Theophylline 7 Acetylaminobutanol in Vitro and Mechanistic Focus

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Theophylline (B1681296) and its derivatives are well-known for their effects on phosphodiesterases (PDEs), a super-family of enzymes that hydrolyze cyclic nucleotides. drugbank.com The bronchodilatory and anti-inflammatory effects of theophylline are, in part, attributed to the non-selective inhibition of these enzymes. drugbank.comnih.gov

It is hypothesized that Theophylline-7-acetylaminobutanol would exhibit similar competitive inhibition kinetics. The structural modification at the N-7 position with an acetylaminobutanol group could influence the binding affinity (Ki) for different PDE isoforms. The nature of this side chain may alter the steric and electronic properties of the molecule, potentially leading to variations in inhibitory potency compared to theophylline.

Table 1: Hypothetical Kinetic Parameters of this compound on PDE Isoforms (based on known theophylline activity)

| Enzyme Isoform | Substrate | Likely Inhibition Type | Predicted Ki Range (µM) |

| PDE3 | cAMP | Competitive | 50 - 200 |

| PDE4 | cAMP | Competitive | 10 - 100 |

| PDE5 | cGMP | Competitive | > 200 |

Note: This table is predictive and based on the known profile of theophylline. Experimental verification is required.

Theophylline is a non-selective phosphodiesterase inhibitor. nih.gov It is anticipated that this compound would also exhibit a degree of non-selectivity. However, the N-7 substitution could modulate its selectivity profile. For instance, modifications at this position in other xanthine (B1682287) derivatives have been shown to alter the selectivity for different PDE isoenzymes.

Beyond PDEs, theophylline has been shown to activate histone deacetylases (HDACs), particularly HDAC2. drugbank.comnih.gov This action is thought to contribute to its anti-inflammatory effects by reducing the expression of inflammatory genes. drugbank.com It is plausible that this compound could also act as an HDAC activator.

Receptor Binding Assays Using Isolated Receptors or Membrane Preparations

Another primary mechanism of action for theophylline is the antagonism of adenosine (B11128) receptors. drugbank.comnih.gov Adenosine is a nucleoside that plays a role in various physiological processes, including bronchoconstriction. drugbank.com

Theophylline acts as a non-selective antagonist at A1, A2, and A3 adenosine receptors. nih.gov Ligand displacement studies using radiolabeled adenosine receptor agonists (like [3H]CCPA for A1 receptors) have been instrumental in characterizing the binding affinity of theophylline and its derivatives. guidetopharmacology.org For this compound, it is expected that it would displace known adenosine receptor agonists and antagonists from their binding sites. The affinity (Ki) for each receptor subtype would be dependent on the specific interactions of the acetylaminobutanol side chain with the receptor's binding pocket. Studies on other N-7 substituted theophylline derivatives have shown that modifications at this position can influence affinity and selectivity for adenosine receptor subtypes. nih.gov

Table 2: Predicted Adenosine Receptor Binding Affinities for this compound

| Receptor Subtype | Standard Ligand | Predicted Binding Affinity (Ki) |

| Adenosine A1 | [3H]CCPA | Micromolar range |

| Adenosine A2A | [3H]CGS 21680 | Micromolar range |

| Adenosine A2B | [3H]DPCPX | Micromolar range |

| Adenosine A3 | [125I]AB-MECA | Micromolar to sub-micromolar range |

Note: This table represents predicted values based on the known profile of theophylline. Experimental validation is necessary.

Currently, there is no strong evidence to suggest that theophylline or its common derivatives act as allosteric modulators of adenosine receptors. They are generally considered to be competitive antagonists, binding to the same site as the endogenous ligand, adenosine. Therefore, it is unlikely that this compound would exhibit significant allosteric modulation, though this cannot be entirely ruled out without specific experimental investigation.

Protein-Ligand Interaction Characterization by Biophysical Techniques

To gain a deeper understanding of the binding of this compound to its protein targets, various biophysical techniques could be employed. While specific data for this compound is absent, the principles of these techniques can be discussed in the context of its likely interactions.

Techniques such as Isothermal Titration Calorimetry (ITC) could be used to determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry) to purified enzymes like PDEs or receptor fragments. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the specific amino acid residues involved in the interaction and any conformational changes that occur upon binding. X-ray crystallography of the compound in complex with its target protein would offer the most detailed atomic-level view of the binding mode. These techniques have been applied to study the interactions of other ligands with PDEs and adenosine receptors, providing a roadmap for future studies on this compound. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is a powerful technique used to measure the heat changes that occur upon the binding of two molecules. This analysis provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In a hypothetical study of this compound, ITC would be employed to quantify its binding to a specific biological target, such as a receptor or enzyme. The resulting data would be crucial for understanding the forces driving the binding event, whether it is enthalpically or entropically driven.

Table 1: Hypothetical Thermodynamic Binding Parameters of this compound with a Target Protein as Determined by ITC

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Binding Affinity | Kd | [Data Not Available] | µM |

| Stoichiometry | n | [Data Not Available] | |

| Enthalpy | ΔH | [Data Not Available] | kcal/mol |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target immobilized on a sensor surface. For this compound, SPR analysis would reveal how quickly the compound binds to its target and how long it remains bound. This information is complementary to the thermodynamic data from ITC and is vital for evaluating the compound's potential as a biological modulator.

Table 2: Hypothetical Kinetic Parameters for the Binding of this compound to a Target Protein via SPR

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Association Rate Constant | ka | [Data Not Available] | M-1s-1 |

| Dissociation Rate Constant | kd | [Data Not Available] | s-1 |

Nuclear Magnetic Resonance (NMR) Titration Studies for Binding Site Mapping

Nuclear Magnetic Resonance titration is a sophisticated method used to identify the specific binding site of a small molecule on its target protein at an atomic level. By monitoring the chemical shift perturbations in the NMR spectrum of the protein upon the addition of this compound, researchers could map the precise amino acid residues involved in the interaction. This structural information is invaluable for understanding the mechanism of action and for guiding any future efforts in rational drug design.

Cellular Uptake Mechanisms and Intracellular Localization in Non-Clinical Cell Models

Understanding how a compound enters a cell and where it localizes is fundamental to interpreting its biological activity. Studies in non-clinical cell models, such as cultured cancer cell lines or primary cells, would be necessary to investigate the cellular uptake mechanisms of this compound. Techniques like fluorescence microscopy, using a fluorescently labeled version of the compound, or cell fractionation followed by analytical quantification, would be employed to determine if the uptake is passive or an active transport process and to identify its primary intracellular compartments (e.g., cytoplasm, nucleus, mitochondria).

Impact on Specific Cellular Pathways in In Vitro Cellular Assays (Mechanistic Focus)

Once inside the cell, this compound would be expected to interact with and modulate various cellular pathways. In vitro assays are essential for elucidating these mechanistic details in a controlled environment.

Signal Transduction Pathway Modulation by this compound

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing fundamental cellular processes. To investigate the impact of this compound, researchers would likely use techniques such as Western blotting or phospho-protein arrays to assess changes in the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors) within pathways known to be modulated by related compounds like theophylline.

Gene Expression Analysis for Mechanistic Insights (Non-Therapeutic Context)

Changes in signal transduction ultimately lead to alterations in gene expression. To gain mechanistic insights into the action of this compound in a non-therapeutic context, gene expression analysis would be performed. Techniques such as quantitative real-time PCR (qPCR) or microarray analysis on cells treated with the compound would reveal which genes are upregulated or downregulated. This data would provide a broad overview of the cellular processes affected by the compound and help to formulate hypotheses about its mode of action.

Interactions with Nucleic Acids and Lipids In Vitro

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies or mechanistic data were found detailing the direct interactions of this compound with nucleic acids (such as DNA or RNA) or with lipid membranes.

Research into the broader class of theophylline and its derivatives often focuses on their effects on cellular signaling pathways, such as the inhibition of phosphodiesterases or antagonism of adenosine receptors. While these actions can indirectly influence processes involving nucleic acids and lipids, direct molecular interaction studies for this compound are not present in the available body of scientific research. Consequently, detailed findings and data tables on this specific topic cannot be provided.

Methodological Advancements and Analytical Development Enabled by Theophylline 7 Acetylaminobutanol Research

Development of Novel Analytical Methods for Compound Quantification and Detection in Complex Matrices (e.g., in vitro assay solutions)

The need to accurately measure theophylline (B1681296) derivatives in various environments, from pharmaceutical formulations to biological samples, has led to the development and refinement of sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of theophylline and its derivatives. nih.govnih.gov A sensitive and specific HPLC method was developed for the estimation of theophylline-7-acetic acid in plasma. nih.gov This procedure involves a multi-step extraction process before chromatographic analysis, demonstrating the complexity of isolating these compounds from biological matrices. nih.gov Reversed-phase (RP)-HPLC methods are particularly common, utilizing various mobile phase compositions and column types to achieve effective separation and quantification. asianpharmtech.com For instance, one RP-HPLC method uses a mobile phase of 10 mM Ammonium (B1175870) Acetate buffer, Acetonitrile (B52724), and Methanol (90:5:5, v/v/v) with UV detection at 272 nm. asianpharmtech.com Another established method employs a mobile phase of acetonitrile and phosphate (B84403) buffer (65:35, v/v) at a pH of 4.2. asianpharmtech.com The development of these methods is crucial for pharmacokinetic studies and for quality control in manufacturing. nih.govuobasrah.edu.iq

Liquid Chromatography-Mass Spectrometry (LC-MS) offers even greater selectivity and sensitivity, making it a powerful tool for analyzing drugs and their metabolites in biological samples. researchgate.net A column-switching LC-MS system combined with atmospheric pressure chemical ionization (LC-APCI-MS) has been successfully used for the determination of theophylline and its metabolites. researchgate.net This technique allows for the clear observation of molecular ions, providing accurate and sensitive data essential for pharmacokinetic research. researchgate.net

Spectrophotometry also remains a vital and accessible technique. UV-Vis spectrophotometry is frequently used for the determination of theophylline derivatives in dosage forms and for monitoring their presence in in vitro assays. nih.govresearchgate.net For example, in vitro antioxidant activity of novel theophylline derivatives was assessed by reacting samples with the DPPH radical and measuring the change in absorbance with a UV spectrophotometer. ijpbs.com Calibration curves are established to ensure the accurate determination of drug concentrations in unknown samples, with a high correlation coefficient indicating reliability. nih.gov

| Analytical Method | Mobile Phase / Conditions | Detection | Application | Reference |

| RP-HPLC | 10 mM Ammonium Acetate buffer, Acetonitrile, Methanol (90:5:5) | UV at 272 nm | Estimation in bulk and formulations | asianpharmtech.com |

| RP-HPLC | 0.05 M Sodium Acetate trihydrate + 0.01% Glacial Acetic Acid: Acetonitrile (30:70) | UV at 280 nm | Official USP method for theophylline | asianpharmtech.com |

| HPLC | Hexane-dichloromethane-ethanol-acetic acid (10:86:3:1) | Not specified | Estimation of theophylline-7-acetic acid in plasma | nih.gov |

| LC-APCI-MS | Methanol–20 mM ammonium acetate | Mass Spectrometry | Determination of theophylline and its metabolites in biological samples | researchgate.net |

| UV Spectrophotometry | DPPH radical in ethanol (B145695) solution | Spectrophotometer | In vitro antioxidant activity assay | ijpbs.com |

Application of Advanced Spectroscopic Techniques to Theophylline Derivative Analysis

The structural elucidation of novel theophylline derivatives relies heavily on advanced spectroscopic techniques. These methods provide detailed information about molecular structure, connectivity, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. Both ¹H NMR and ¹³C NMR are routinely used to verify the structures of newly synthesized theophylline compounds. nih.govresearchgate.net For instance, ¹³C NMR was particularly useful in establishing the positions of alkylation on a derivative of a theophylline metabolite, identifying an unusual O-alkylated structure. tandfonline.com More advanced techniques, such as Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR, have been applied to characterize the different polymorphic forms of theophylline, which is critical for understanding the physical properties of the solid drug substance. acs.org

Mass Spectrometry (MS), especially High-Resolution Mass Spectrometry (HRMS), is used alongside NMR to confirm the elemental composition and molecular weight of new derivatives with high accuracy. nih.gov This combination of NMR and HRMS provides unambiguous structural confirmation of target compounds. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy is another key tool. Attenuated Total Reflection (ATR)-FTIR spectroscopic imaging has emerged as a powerful, nondestructive method to visualize the distribution of components and analyze the dissolution behavior of theophylline in real-time. acs.orgnih.gov This technique can provide chemically specific information about the transformation of a crystal structure during dissolution by analyzing shifts in the IR spectra. acs.org

| Spectroscopic Technique | Application | Findings | Reference |

| ¹H and ¹³C NMR | Structural confirmation of new derivatives | Confirms covalent structure and connectivity of synthesized compounds. | nih.govresearchgate.net |

| Carbon-13 NMR | Elucidation of alkylation positions | Identified an unusual O-alkylated theophylline metabolite derivative. | tandfonline.com |

| HRMS | Molecular formula confirmation | Provides exact mass to confirm the elemental composition of new derivatives. | nih.gov |

| ATR-FTIR Imaging | Dissolution analysis | Visualizes drug release and crystal structure transformations in real-time. | acs.orgnih.gov |

| Solid-State NMR | Polymorph characterization | Differentiates between various polymorphic and solvated forms of theophylline. | acs.org |

Refinement of Computational Chemistry Protocols for Xanthine (B1682287) Scaffolds

Computational chemistry has become a vital tool for understanding the electronic structure, reactivity, and biological interactions of molecules built on the xanthine scaffold. Research in this area has helped refine computational protocols for predicting molecular behavior.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been employed to study the full catalytic mechanism of xanthine oxidase, the enzyme that converts xanthine to uric acid. rsc.org These studies elucidate the roles of key amino acid residues and determine the rate-limiting steps of the enzymatic reaction, which is crucial for designing effective inhibitors. rsc.orgnih.gov By combining high-level quantum calculations for the reactive center with a classical mechanics description of the surrounding protein, QM/MM provides a detailed picture of the enzymatic process. nih.gov

Molecular Dynamics (MD) simulations are used to investigate the structural and dynamic effects of inhibitors binding to enzymes like xanthine oxidase. nih.gov These simulations, often spanning microseconds, reveal how a ligand interacts with the protein's active site over time. nih.gov The resulting trajectories are used for further analysis, such as calculating binding affinities using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov

High-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 have been used to perform comprehensive investigations of the excited states of the xanthine molecule. rsc.org This research explores the photophysical properties and radiationless decay mechanisms, which are fundamental to understanding how these molecules respond to light and dissipate energy. rsc.org Such studies help to refine the parameters and basis sets used in computational protocols for purine-based systems. rsc.org

| Computational Method | Research Goal | System Studied | Reference |

| QM/MM | Elucidate enzymatic reaction mechanisms | Xanthine Oxidase with xanthine/inhibitors | rsc.orgnih.govnih.gov |

| Molecular Dynamics (MD) | Study structural and dynamic effects of inhibitors | Xanthine Oxidase with inhibitors | nih.gov |

| MM/GBSA | Calculate ligand-receptor binding affinities | Xanthine Oxidase with inhibitors | nih.gov |

| CASSCF/CASPT2 | Investigate excited states and photophysics | Xanthine tautomers | rsc.org |

| Molecular Mechanics | Perform conformational searches | Theophylline derivatives | rsc.org |

Innovations in Synthetic Methodologies Inspired by Theophylline-7-acetylaminobutanol Synthesis

The quest for novel theophylline derivatives with enhanced biological activity has driven innovations in synthetic organic chemistry. The xanthine scaffold, while common, presents unique challenges and opportunities for derivatization, leading to the application and development of new synthetic routes. researchgate.net

The synthesis of diverse libraries of theophylline derivatives often employs modern, efficient chemical reactions. For example, a series of novel theophylline derivatives containing a 1,2,3-triazole ring were prepared using a "click reaction". nih.gov This approach, which involves the reaction of a theophylline-alkyne intermediate with various azide (B81097) compounds, is known for its gentle and easily controlled reaction conditions, making it a powerful tool for creating a wide range of analogues for structure-activity relationship studies. nih.gov

Other synthetic strategies involve the direct modification of the theophylline core. New derivatives have been synthesized by reacting theophylline and its 8-substituted analogues with electrophilic agents like 4-(2,3-epoxy-propyloxy)-acetanilide. researchgate.net This reaction targets the nucleophilic nitrogen of the purine (B94841) ring system to create more complex molecules that combine the theophylline moiety with other pharmacologically relevant structures. researchgate.net

The development of such synthetic pathways is not just about creating a single target molecule but about establishing flexible and reliable routes for diversification. researchgate.net The extensive literature on the synthesis of theophylline analogues demonstrates a continuous effort to move beyond complicated extraction methods from natural sources and towards scalable chemical syntheses that allow for greater structural variety and the fine-tuning of biological properties. researchgate.netresearchgate.net

Future Directions in Academic Research on Theophylline 7 Acetylaminobutanol

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of theophylline (B1681296) derivatives is a mature field, with established methods like the Traube synthesis for the purine (B94841) core. chemicalbook.com However, the introduction of specific side chains, such as the 7-acetylaminobutanol group, necessitates the development of novel and efficient synthetic strategies. Future research will likely focus on:

Multi-step Synthesis Protocols: The synthesis of Theophylline-7-acetylaminobutanol would likely involve a multi-step process, starting from theophylline or a suitable precursor. One potential route could involve the alkylation of theophylline at the N-7 position with a halo-acetylaminobutanol derivative. derpharmachemica.com Researchers will aim to optimize reaction conditions, including solvents, catalysts, and temperature, to maximize yield and purity. chemicalbook.com

Stereoselective Synthesis: The butanol moiety in this compound contains a chiral center. Future synthetic efforts will likely concentrate on developing stereoselective methods to produce specific enantiomers or diastereomers, as different stereoisomers can exhibit distinct pharmacological activities.

Combinatorial Chemistry and High-Throughput Screening: To explore the structure-activity relationship (SAR) further, researchers may employ combinatorial chemistry approaches to generate a library of related compounds. This would involve systematically varying the length of the alkyl chain, the nature of the acyl group, and the substitution pattern on the butanol moiety. High-throughput screening methods would then be essential for rapidly evaluating the biological activity of these new derivatives. researchgate.net

Deeper Mechanistic Insights into Molecular and Cellular Interactions

Theophylline and its derivatives exert their effects through multiple mechanisms, including non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors. nih.govwikipedia.orgnih.gov A key area of future research for this compound will be to elucidate its precise molecular and cellular interactions.

Receptor Binding and Enzyme Inhibition Assays: Detailed in vitro studies will be necessary to determine the binding affinity of this compound for various adenosine receptor subtypes (A1, A2A, A2B, A3) and its inhibitory potency against different PDE isoenzymes. drugbank.com These studies will reveal whether the 7-acetylaminobutanol side chain confers any selectivity for specific targets.

Cellular Signaling Pathways: Researchers will investigate the downstream effects of this compound on intracellular signaling pathways. This will involve measuring changes in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, protein kinase A (PKA) activation, and the expression of inflammatory genes. nih.govportico.org Techniques such as Western blotting and reporter gene assays will be crucial in these investigations.

Interaction with Novel Targets: Beyond the classical targets of xanthines, studies may explore the interaction of this compound with other cellular components. For instance, some theophylline derivatives have been shown to modulate histone deacetylase (HDAC) activity, which has implications for anti-inflammatory effects. nih.govdrugbank.com

Expansion of Computational Modeling Approaches for Xanthine (B1682287) Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions. researchgate.net For this compound, computational approaches will be vital for:

Molecular Docking Studies: Molecular docking simulations will be used to predict the binding mode of this compound within the active sites of its target proteins, such as adenosine receptors and PDEs. nih.govnih.gov These studies can provide insights into the key amino acid residues involved in binding and help to explain the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a series of related derivatives and evaluating their biological activity, researchers can develop QSAR models. nih.govtandfonline.com These models use statistical methods to correlate the chemical structure of the compounds with their activity, allowing for the prediction of the potency of novel, untested derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target proteins over time. nih.gov This can reveal important information about the stability of the drug-receptor complex and the conformational changes that occur upon binding.

Development of Advanced Analytical Platforms for Comprehensive Theophylline Derivative Characterization

The development of robust and sensitive analytical methods is crucial for the characterization and quantification of any new chemical entity. For this compound, future research will focus on:

Chromatographic Methods: High-performance liquid chromatography (HPLC) will be the workhorse for the separation, purification, and quantification of this compound. uobasrah.edu.iqijdra.com Researchers will focus on developing optimized HPLC methods with suitable stationary and mobile phases to achieve high resolution and sensitivity. The use of chiral chromatography will also be essential for separating and quantifying individual stereoisomers.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), will be indispensable for the structural elucidation and sensitive detection of this compound and its metabolites. researchgate.netnih.gov High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the molecule.

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) will be fundamental for the definitive structural confirmation of this compound. wikipedia.orgresearchgate.net Infrared (IR) spectroscopy will also be used to identify key functional groups within the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。